molecular formula C14H22O3Si B8275681 2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid

2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid

Cat. No.: B8275681
M. Wt: 266.41 g/mol
InChI Key: HFGPEISRKIZIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid is an organic compound that features a phenylacetic acid core with a dimethyl-tert-butylsilyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid typically involves the protection of the hydroxyl group on the phenylacetic acid with a dimethyl-tert-butylsilyl (TBS) group. This can be achieved through the reaction of phenylacetic acid with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides or other nucleophiles can be used to replace the silyloxy group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The silyloxy group can influence the compound’s reactivity and stability, affecting how it interacts with enzymes and other biological molecules. The phenylacetic acid moiety can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog without the silyloxy group.

    4-Hydroxyphenylacetic acid: Contains a hydroxyl group instead of a silyloxy group.

    4-Methoxyphenylacetic acid: Features a methoxy group in place of the silyloxy group.

Uniqueness

2-(4-((Tert-butyldimethylsilyl)oxy)phenyl)acetic acid is unique due to the presence of the dimethyl-tert-butylsilyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetic acid

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-12-8-6-11(7-9-12)10-13(15)16/h6-9H,10H2,1-5H3,(H,15,16)

InChI Key

HFGPEISRKIZIHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

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